B1575074 MAGE-1 (230-238)

MAGE-1 (230-238)

Cat. No. B1575074
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Melanoma-associated antigen 1;  MAGE-1

Scientific Research Applications

Genome Engineering and Strain Engineering

The MAGE (Multiplex Automated Genome Engineering) technique, developed recently, is gaining scientific interest in strain engineering. MAGE is efficient for manipulating genes simultaneously in multiple loci, which is crucial for assigning genetic codes and integrating non-natural amino acids. It holds promise for engineering robust strains for the production of chemicals, drugs, and biofuels on industrial scales (Singh & Braddick, 2015).

Application in Social Structure Studies

MAGE, initially designed for displaying molecules, shows potential in studying social networks. By applying MAGE to analyze social structures, researchers can explore the structural properties of various social datasets, such as friendship choices in specific communities (Freeman, Webster, & Kirke, 1998).

Monte Carlo Application Framework

MaGe, a software framework based on the Geant4 simulation toolkit, simulates the response of ultra-low radioactive background detectors to ionizing radiation. It's particularly useful in the Majorana and Gerda neutrinoless double-beta decay experiments, aiding the study of nuclear physics phenomena (Boswell et al., 2010).

Microbial Genome Annotation

Magnifying Genomes (MaGe) is a microbial genome annotation system. It integrates annotation data from bacterial genomes and is particularly valuable during the annotation of complete bacterial genomes. MaGe allows annotation curation and exploration of already published genomes, facilitating advancements in microbial genomics (Vallenet et al., 2006).

Biosynthesis Optimization

MAGE has been used for optimizing biosynthesis pathways, such as the 1-deoxy-D-xylulose-5-phosphate pathway in Escherichia coli to overproduce industrially significant compounds like lycopene. This demonstrates MAGE's capacity in creating genetic diversity and optimizing metabolic pathways (Wang et al., 2009).

Gene Repression and Cancer Research

The expression of the MAGE-1 gene, coding for a tumor antigen recognized by cytotoxic T lymphocytes, is up-regulated by the demethylating agent 5-aza-2'-deoxycytidine. This finding is significant in understanding gene expression in melanoma cells and its potential implications in cancer immunotherapy (Weber et al., 1994).

Integration with Clinical Decision Making

The MAGE-ML framework has been developed for retrieving and combining microarray data with clinical data, such as for breast cancer diagnosis. This integration signifies an important step towards utilizing microarray technology in clinical applications (Tjandra et al., 2003).

Cancer Immunotherapy

MAGE-1's nonapeptide, encoded by the third exon, is recognized by cytolytic T lymphocytes on HLA-A1, showcasing its potential in immunizing patients against tumors expressing MAGE-1. This area is crucial in the development of cancer immunotherapy strategies (Traversari et al., 1992).

Genome-Wide Demethylation

The activation of MAGE-1 in cancer cells is due to the demethylation of the promoter, a consequence of a genome-wide demethylation process occurring in many cancers. This insight is vital for understanding gene activation in cancer and the potential for targeted therapies (De Smet et al., 1996).

properties

sequence

SAYGEPRKL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Melanoma-associated antigen 1 (230-238); MAGE-1 (230-238)

Origin of Product

United States

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